molecular formula C9H7F3O2 B12968698 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde

3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde

Katalognummer: B12968698
Molekulargewicht: 204.15 g/mol
InChI-Schlüssel: SMRWSCKTMHCKOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a benzaldehyde moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde typically involves the reaction of 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile with appropriate reagents under controlled conditions. One common method involves the reduction of the nitrile group to an aldehyde group using reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H). The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reduction methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid.

    Reduction: 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The hydroxyethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3,4-Trifluorobenzaldehyde: Similar structure but lacks the hydroxyethyl group.

    3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile: Similar structure but contains a nitrile group instead of an aldehyde group.

Uniqueness

3-(2,2,2-Trifluoro-1-hydroxyethyl)benzaldehyde is unique due to the combination of its trifluoromethyl, hydroxyethyl, and aldehyde groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H7F3O2

Molekulargewicht

204.15 g/mol

IUPAC-Name

3-(2,2,2-trifluoro-1-hydroxyethyl)benzaldehyde

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-5,8,14H

InChI-Schlüssel

SMRWSCKTMHCKOB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(C(F)(F)F)O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.